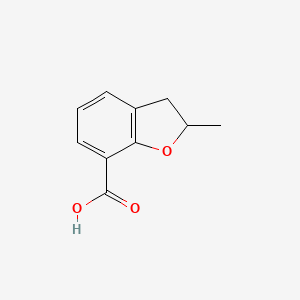

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Description

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1, molecular formula C₁₀H₁₀O₃) is a bicyclic compound featuring a dihydrobenzofuran core with a methyl group at position 2 and a carboxylic acid group at position 6. It is a key intermediate in synthesizing prucalopride succinate, a selective serotonin 5-HT₄ receptor agonist used to treat gastrointestinal motility disorders . Industrial synthesis involves sequential steps: esterification, acylation, halogenation, substitution, cyclization, and hydrolysis, starting from p-aminosalicylic acid . The compound is characterized by high purity (≥95%) and stability under standard storage conditions .

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-4,6H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCCVMGTQFWJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-03-1 | |

| Record name | 7-Benzofurancarboxylic acid, 2,3-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31457-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of scalable and cost-effective reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Inhibition of PARP-1:

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been identified as a potent inhibitor of PARP-1, an enzyme involved in DNA repair mechanisms. By binding to the NAD+ site and occupying the nicotinamide pocket, this compound disrupts DNA repair processes, which can lead to increased cell death in cancer cells. This mechanism positions it as a promising candidate for the development of anticancer drugs.

Therapeutic Properties:

Research indicates that this compound may possess antimicrobial properties and potential applications in treating various diseases. Its ability to influence cellular metabolism and gene expression further enhances its therapeutic profile .

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid serves as a building block for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical reactions, including oxidation and reduction processes, which can modify its structure and enhance its reactivity .

Synthetic Routes:

The synthesis typically involves cyclization reactions of o-hydroxyacetophenones or aryl acetylenes under specific conditions. These methods are crucial for producing derivatives that may have enhanced biological activity or different pharmacological profiles .

Biochemical Research

Impact on Cellular Processes:

The compound's interaction with cellular pathways has been studied extensively. It affects cell signaling and can alter gene expression patterns, which is particularly relevant in cancer research. The ability to modulate these pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies .

Case Studies

Several studies have investigated the efficacy of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid in various applications:

Study on Cancer Cell Lines:

A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. The lead compound exhibited an IC50 value indicating significant potency against tumor cells .

Antimicrobial Activity:

Research exploring its antimicrobial properties revealed promising results against several bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the dihydrobenzofuran backbone but differ in substituent positions and functional groups:

Key Structural and Functional Differences

Position of Carboxylic Acid Group: The target compound’s carboxylic acid at position 7 (vs. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid () incorporates halogen and amino groups, enhancing polarity and enabling salt formation, critical for pharmaceutical bioavailability .

Amino or halogen substituents (e.g., chlorine in 4-amino-5-chloro derivative) introduce steric and electronic effects, modifying metabolic stability and toxicity profiles .

Synthetic Complexity :

- The target compound’s synthesis requires halogenation and cyclization steps (), whereas 2,3-dihydrobenzofuran-7-carboxylic acid (35700-40-4) is synthesized via simpler esterification and hydrolysis .

- 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide () involves O-alkylation and amidation, reflecting divergent synthetic pathways for agrochemical applications.

Physicochemical Properties

| Property | 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid | 2,3-Dihydrobenzofuran-7-carboxylic acid | 4-Amino-5-chloro derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.19 | 164.16 | 213.62 |

| LogP (estimated) | ~1.5 | ~1.0 | ~0.8 (due to Cl/NH₂) |

| Solubility | Moderate in polar aprotic solvents | Higher aqueous solubility | Low (polarity countered by Cl/NH₂) |

Biological Activity

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The primary mechanism through which 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid exerts its biological effects is by interacting with the NAD+ binding site of PARP-1. This interaction involves occupying the nicotinamide pocket, which leads to inhibition of PARP-1 activity. The inhibition impacts DNA repair pathways and cellular responses to stress, potentially resulting in increased cell death under certain conditions. This makes the compound a candidate for anticancer drug development.

The compound has been characterized for its biochemical properties, particularly its role as a PARP-1 inhibitor. The following table summarizes key biochemical properties and their implications:

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid:

- PARP-1 Inhibition : The compound has shown significant activity in inhibiting PARP-1, which is crucial for DNA repair. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy .

- Vasorelaxant Effects : Preliminary studies suggest that this compound may also act as a vasodilator by inhibiting phosphodiesterase-V (PDE-V) and stimulating nitric oxide synthase (NOS), leading to increased nitric oxide levels in vascular smooth muscle cells .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted, revealing that modifications at specific positions on the benzofuran ring can enhance PARP-1 inhibitory potency. For instance, derivatives with electron-withdrawing groups showed improved IC50 values compared to the parent compound .

Case Studies

Several case studies illustrate the potential applications of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid:

- Cancer Treatment : In vitro studies using BRCA-deficient cell lines demonstrated that the compound enhances the cytotoxic effects of traditional chemotherapeutics by impairing DNA repair mechanisms .

- Cardiovascular Applications : Research indicates that compounds similar to 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid could be developed as therapeutic agents for cardiovascular diseases due to their vasorelaxant properties .

Q & A

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid?

The compound is synthesized via multi-step pathways involving esterification, halogenation, cyclization, and hydrolysis. For example, a derivative (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) is synthesized using p-aminosalicylic acid as a starting material. Key steps include:

- Esterification of the carboxylic acid group to improve reactivity.

- Halogenation (e.g., bromination or chlorination) to introduce substituents.

- Substitution reactions with dibromoethane to form ether linkages.

- Cyclization under controlled conditions to construct the dihydrobenzofuran core.

- Hydrolysis to regenerate the carboxylic acid moiety . Yield and purity (>99%) are optimized by controlling reaction temperatures and purification via recrystallization or chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm molecular weight, detect shunt products (e.g., (2Z,4E)-2-methyl-2,4-hexadienedioic acid), and assess isotopic labeling (e.g., 13C incorporation) .

- UV/Vis Spectroscopy: Quantifies concentration using absorbance at 280 nm, correlating with peak areas in chromatograms .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve structural isomers and confirm substitution patterns .

Q. What safety protocols are critical during synthesis?

- Handling halogenating agents (e.g., Br₂): Use fume hoods, PPE (gloves, goggles), and inert atmospheres to avoid exposure.

- Detoxification of reactive intermediates: Shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid may require neutralization before disposal .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields and purity be improved for industrial-scale applications?

- Optimized cyclization conditions: Maintain temperatures at 275°C during exothermic cyclization to minimize side reactions .

- Catalytic strategies: Use Lewis acids (e.g., ZnCl₂) to accelerate halogenation and cyclization steps.

- Purification: Employ preparative HPLC or fractional crystallization to isolate the compound from structurally similar byproducts .

Q. How can LC-MS resolve contradictions in precursor incorporation studies?

In fungal biosynthesis studies, LC-MS with isotopic labeling (e.g., 13C) can track precursor utilization. For example, 6-methylsalicylic acid (6-MSA) was not incorporated into patulin due to compartmentalized enzymatic activity or precursor degradation. LC-MS detected labeled shunt products (76% 13C incorporation in (2Z,4E)-2-methyl-2,4-hexadienedioic acid), suggesting alternative detoxification pathways .

Q. What role does this compound play in pharmaceutical synthesis?

It serves as a key intermediate in synthesizing prucalopride succinate , a drug for chronic constipation. The dihydrobenzofuran core provides rigidity, enhancing receptor binding. The carboxylic acid group enables salt formation (e.g., succinate) for improved bioavailability .

Q. How can structural isomers be distinguished during metabolic pathway analysis?

- Chiral chromatography: Separates enantiomers using columns with chiral stationary phases.

- High-resolution MS/MS: Fragmentation patterns differentiate isomers with identical masses (e.g., dihydrobenzofuran vs. benzofuran derivatives) .

- Isotopic tracing: 13C labeling in feeding experiments clarifies biosynthetic branching points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.